Phenyl a-D-thiomannopyranoside

Catalog No.
S1486957
CAS No.
77481-62-0
M.F
C₁₂H₁₆O₅S
M. Wt
272.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl a-D-thiomannopyranoside

CAS Number

77481-62-0

Product Name

Phenyl a-D-thiomannopyranoside

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol

Molecular Formula

C₁₂H₁₆O₅S

Molecular Weight

272.32 g/mol

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12-/m1/s1

InChI Key

OVLYAISOYPJBLU-GCHJQGSQSA-N

SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Enzyme Inhibitor:

PhTM has been investigated as a potential inhibitor for various enzymes, particularly those involved in carbohydrate metabolism. Studies have shown it to inhibit enzymes like glycosidases and glucosidases, which play a role in breaking down complex sugars in the body. This property has potential applications in the development of drugs for diabetes and other metabolic disorders [].

Antiviral Activity:

Some research suggests that PhTM might possess antiviral properties. Studies have shown it to be effective against certain viruses, including the influenza virus and the human immunodeficiency virus (HIV) [, ]. However, further investigation is needed to understand the mechanisms behind this activity and its potential for therapeutic use.

Biosensing Applications:

PhTM's ability to bind specifically to certain proteins makes it a potential candidate for biosensing applications. Researchers are exploring its use in developing sensors for the detection of various biological molecules, such as enzymes and biomarkers, which could be useful in disease diagnosis and monitoring [].

Phenyl α-D-thiomannopyranoside is classified as a thioglycoside, characterized by the presence of a phenyl group attached to a mannose ring via a sulfur atom. Its molecular formula is C₁₂H₁₆O₅S, and it has a molecular weight of 272.32 g/mol. The compound is often utilized in carbohydrate chemistry and biological assays due to its structural and functional characteristics .

  • The proposed mechanism of action for PTM revolves around its potential as a substrate or inhibitor for enzymes involved in carbohydrate metabolism.
  • The α-D-mannose configuration and the presence of the phenyl group might influence its recognition by specific enzymes compared to natural substrates [].
  • Further research is needed to understand the specific interactions and mechanisms with relevant enzymes.
  • No comprehensive safety data is currently available for PTM.
  • As a general precaution for handling organic compounds, standard laboratory practices for unknown substances should be followed, including wearing gloves, eye protection, and working in a fume hood [].
  • Further research is necessary to determine specific hazards associated with PTM.

The primary reaction involving Phenyl α-D-thiomannopyranoside is its use as a substrate in enzymatic assays. It can undergo hydrolysis in the presence of glycosidases, leading to the release of phenol and mannose. Additionally, it can participate in glycosylation reactions, serving as a donor for carbohydrate synthesis .

Phenyl α-D-thiomannopyranoside exhibits notable biological activity, particularly in the study of glycosidase enzymes. It acts as an inhibitor or substrate for various glycosidases, making it valuable for understanding enzyme mechanisms and kinetics. The compound's structure allows researchers to investigate its interactions with biological systems, contributing to the development of glycoside-based therapeutics .

The synthesis of Phenyl α-D-thiomannopyranoside typically involves the reaction between β-D-mannopyranosyl fluoride and thiophenol in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate. The resulting product is purified through column chromatography and recrystallization. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the compound .

Phenyl α-D-thiomannopyranoside has diverse applications across various fields:

  • Carbohydrate Chemistry: Used as a glycosylation precursor for synthesizing complex carbohydrates.
  • Biological Assays: Serves as a substrate for studying glycosidase activity.
  • Drug Design: Functions as a model compound for testing glycoside-based drugs.
  • Materials Science: Acts as a stabilizer and linker in dendrimer synthesis for nanotechnology applications .

Phenyl α-D-thiomannopyranoside shares structural similarities with other thioglycosides and carbohydrate derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Phenyl β-D-glucopyranosideThioglycosideDerived from glucose; different sugar backbone
Phenyl α-D-galactopyranosideThioglycosideDerived from galactose; variations in stereochemistry
Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranosideGlycosylation ModelMore complex structure used specifically for glycosylation studies

Phenyl α-D-thiomannopyranoside is unique due to its specific mannose structure combined with the phenyl group, which influences its reactivity and biological interactions compared to other similar compounds .

Phenyl α-D-thiomannopyranoside was first synthesized in 1967 by Lemieux and Tessier, who pioneered early work in thioglycoside chemistry. This development represented a significant advancement in carbohydrate chemistry, introducing a stable glycosyl donor with unique reactivity profiles. The initial synthesis utilized classical carbohydrate chemistry techniques, establishing the foundation for subsequent refinements in synthetic methodology.

Throughout the 1970s and 1980s, researchers expanded upon the basic chemistry of phenyl α-D-thiomannopyranoside, exploring its reactivity patterns and developing more efficient synthesis routes. By the early 2000s, this compound had become integral to complex oligosaccharide synthesis, particularly for constructing challenging glycosidic linkages.

Significance in Thioglycoside Chemistry

Phenyl α-D-thiomannopyranoside occupies a distinctive position within thioglycoside chemistry due to several key attributes. As a thioglycoside, it contains a sulfur atom at the anomeric position instead of oxygen, imparting unique reactivity and stability characteristics. This structural modification creates a compound significantly more resistant to enzymatic hydrolysis than corresponding O-glycosides while maintaining excellent reactivity under specific activation conditions.

The compound's significance derives from its versatility as a glycosyl donor in complex carbohydrate synthesis. Its ability to be selectively activated under controlled conditions has made it invaluable for constructing oligosaccharides with precise stereochemical control. Additionally, the α-configuration at the anomeric position provides access to synthetic pathways for both α- and β-glycosidic linkages, depending on the reaction conditions employed.

Evolution of Research Paradigms

Research involving phenyl α-D-thiomannopyranoside has evolved substantially since its initial discovery. Early investigations focused primarily on basic synthetic methodologies and reactivity profiles. However, as analytical techniques advanced, particularly low-temperature NMR spectroscopy, researchers began probing the mechanistic aspects of glycosylation reactions involving this compound.

A significant paradigm shift occurred in the early 2000s with the work of Crich and colleagues, who utilized phenyl α-D-thiomannopyranoside derivatives to develop robust methods for β-mannoside synthesis—a historically challenging stereochemical outcome to achieve. The solid-phase synthesis techniques they pioneered represented a major methodological advancement.

More recently, research has expanded into biological applications, with studies demonstrating the potential of thioglycosides as metabolic inhibitors of bacterial glycan biosynthesis. The latest research paradigm, evident in publications through early 2025, emphasizes environmentally friendly synthesis methods, such as odorless synthesis using isothiouronium salts, and detailed mechanistic investigations combining spectroscopic and computational approaches.

XLogP3

0.3

LogP

-0.56 (LogP)

Dates

Modify: 2024-04-14

Explore Compound Types